molecular formula C21H14F2N4O B14216117 Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-13-5

Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-

Cat. No.: B14216117
CAS No.: 830336-13-5
M. Wt: 376.4 g/mol
InChI Key: WBLONCRLCAILHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a triazole ring substituted with difluorophenyl and phenyl groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

The synthesis of Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the condensation reaction of appropriate benzoyl chloride derivatives with aniline derivatives. For instance, the compound can be synthesized by reacting 2-fluorobenzoyl chloride with 2,3-difluoroaniline under standard synthetic conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high yield of the desired compound.

Chemical Reactions Analysis

Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace the fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its fluorinated structure enhances its bioavailability and metabolic stability.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, where its unique properties contribute to improved performance and durability.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. The presence of fluorine atoms enhances the binding affinity and selectivity of the compound, making it a potent inhibitor or activator of the target pathways.

Comparison with Similar Compounds

Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- can be compared with other similar compounds, such as:

The uniqueness of Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- lies in its triazole ring and specific substitution pattern, which confer distinct chemical stability and biological activity compared to its analogues.

Properties

CAS No.

830336-13-5

Molecular Formula

C21H14F2N4O

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(3,5-difluorophenyl)-5-phenyltriazol-4-yl]benzamide

InChI

InChI=1S/C21H14F2N4O/c22-16-11-17(23)13-18(12-16)27-25-19(14-7-3-1-4-8-14)20(26-27)24-21(28)15-9-5-2-6-10-15/h1-13H,(H,24,26,28)

InChI Key

WBLONCRLCAILHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=CC(=CC(=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.